molecular formula C7H15NO2S B11732851 Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine

Cat. No.: B11732851
M. Wt: 177.27 g/mol
InChI Key: QORPQQXDKYFQBJ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,3S)-3-((Methylsulfonyl)methyl)cyclopentan-1-amine is a cyclopentylamine derivative characterized by a methylsulfonylmethyl substituent at the 3-position of the cyclopentane ring. The methylsulfonyl (SO₂CH₃) group is a strong electron-withdrawing substituent, conferring distinct electronic and steric properties to the molecule.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(1R,3S)-3-(methylsulfonylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1

InChI Key

QORPQQXDKYFQBJ-NKWVEPMBSA-N

Isomeric SMILES

CS(=O)(=O)C[C@H]1CC[C@H](C1)N

Canonical SMILES

CS(=O)(=O)CC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Chiral Synthesis via Asymmetric Cycloaddition

Asymmetric cycloaddition reactions provide a robust route to construct the cyclopentane backbone with defined stereochemistry. A method adapted from the synthesis of (1R,3S)-3-amino-1-cyclopentanol involves using chiral N-acyl hydroxylamine compounds and cyclopentadiene . The process includes:

  • Asymmetric Cycloaddition : A chiral N-acyl hydroxylamine reacts with cyclopentadiene in the presence of an oxidizing agent (e.g., periodate or hydrogen peroxide) to form an intermediate bicyclic compound.

  • Hydrogenation : Catalytic hydrogenation (e.g., 10% Pd/C, H₂ at 0.1–1 MPa) reduces double bonds while preserving stereochemistry .

  • Amide Bond Cleavage : Hydrolysis or alcoholysis of the intermediate amide under acidic or basic conditions generates the free amine .

Key parameters include temperature (20–50°C), solvent choice (methanol or isopropanol), and catalyst loading (0.1–2.0 mol%). This method achieves optical purity >99.5% but requires careful handling of air-sensitive intermediates .

Functionalization of Cyclopentane Derivatives

Introducing the methylsulfonylmethyl group post-cyclopentane formation is critical. A two-step approach is commonly employed:

  • Alkylation : A pre-formed cyclopentylamine undergoes alkylation with methylsulfonylmethyl halides (e.g., CH₃SO₂CH₂X, X = Cl/Br/I).

  • Sulfonation : Direct sulfonation using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or DIPEA) .

Example Protocol :

  • Substrate : (1R,3S)-3-(hydroxymethyl)cyclopentan-1-amine.

  • Reagents : MsCl (1.2 equiv), DIPEA (2.5 equiv), dichloromethane (0°C to rt, 12 h).

  • Yield : 78–85% after purification via flash chromatography .

Protecting groups ensure regioselectivity during sulfonyl group introduction. A representative pathway includes:

  • Boc Protection : tert-Butoxycarbonyl (Boc) protects the amine group prior to sulfonation .

  • Sulfonyl Introduction : Reaction with methanesulfonyl chloride under basic conditions.

  • Deprotection : Acidic removal of Boc (e.g., HCl in dioxane) yields the final product .

Optimization Data :

StepCatalystTemperatureYield (%)Purity (%)
Boc ProtectionDMAP0–25°C9298
SulfonationDIPEA0°C8595
DeprotectionHCl/dioxaneRT8999

Palladium-Catalyzed Cross-Coupling

For advanced intermediates, palladium-catalyzed couplings enable modular synthesis:

  • Suzuki–Miyaura Coupling : A boronic acid derivative reacts with a halogenated cyclopentane precursor (e.g., 5-bromo-cyclopentylamine) .

  • Buchwald–Hartwig Amination : Introduces the methylsulfonylmethyl group via Pd-mediated C–N bond formation .

Case Study :

  • Substrate : 5-Bromo-(1R,3S)-cyclopentan-1-amine.

  • Reagents : Methylsulfonylmethylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (80°C, 24 h).

  • Yield : 70% with 98% ee .

Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic or chemical resolution achieves enantiomeric purity:

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester intermediate .

  • Diastereomeric Salt Formation : Reacting the racemic amine with a chiral acid (e.g., tartaric acid) followed by fractional crystallization .

Performance Metrics :

MethodResolution Efficiency (%)Optical Purity (%)
Enzymatic Hydrolysis8899
Diastereomeric Salt7598

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and stereochemical fidelity:

MethodYield (%)ScalabilityStereocontrolCost Efficiency
Asymmetric Cycloaddition81–89HighExcellentModerate
Functionalization78–85ModerateGoodLow
Palladium Catalysis70–75LowExcellentHigh
Resolution75–88HighVariableLow

Purification and Characterization

Final purification typically involves:

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients .

  • Recrystallization : Using acetone/water mixtures to enhance purity .

Characterization Data :

  • ¹H NMR (D₂O, 400 MHz): δ 4.28–4.32 (m, 1H), 3.61–3.67 (m, 1H), 2.13–2.21 (m, 1H), 2.02–2.11 (m, 1H) .

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN) .

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits reactivity characteristic of amines and sulfonyl-containing molecules. Key functional groups include:

  • Secondary amine (N-methyl group): Enables nucleophilic substitution and electrophilic reactions.

  • Methylsulfonyl group : Enhances electrophilicity at adjacent positions on the cyclopentane ring, facilitating further transformations.

Key Reaction Types

Reaction TypeMechanismRole of Functional Groups
Nucleophilic Substitution Attack by nucleophiles on electrophilic sites (e.g., adjacent to methylsulfonyl group)Methylsulfonyl group increases ring electrophilicity
Electrophilic Addition Reactivity at positions influenced by methylsulfonyl groupMethylsulfonyl group directs electrophilic attack
Hydrolysis Potential cleavage of methylsulfonyl group under acidic/basic conditionsSulfonyl group stability depends on reaction conditions

Influencing Factors

  • Stereochemistry : The (1R,3S) configuration dictates spatial arrangement, affecting reaction pathways and selectivity.

  • Methylsulfonyl Group : Acts as an electron-withdrawing group, activating adjacent carbons for nucleophilic/electrophilic reactions.

Comparison with Structural Analogues

AnalogueKey Structural DifferenceReactivity Impact
Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amineSubstitution at position 2 vs. 3Altered regioselectivity in electrophilic reactions due to methylsulfonyl placement
(1R,3S)-3-methoxy-N-methylcyclopentan-1-amineMethoxy group instead of methylsulfonylReduced electrophilicity compared to methylsulfonyl group

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may show cytotoxic effects against various cancer cell lines. For example, compounds derived from methylsulfonyl derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Potential Therapeutic Applications

The unique properties of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine suggest several potential therapeutic applications:

  • Antitumor Agents : Given its structural characteristics and preliminary biological activity, it may serve as a lead compound for developing new anticancer therapies.
  • Neuropharmacological Research : The amine functionality may allow for interactions with neurotransmitter systems, warranting investigation into its effects on neurological disorders.
  • Chiral Catalysts : The compound's chiral nature makes it a candidate for use in asymmetric synthesis processes in organic chemistry.

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of methylsulfonyl derivatives for their antiproliferative effects on cancer cell lines. Among the tested compounds, those structurally related to this compound exhibited promising results with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing modified sulfonamide derivatives that included similar structural motifs to this compound. The synthesized compounds underwent extensive characterization using NMR and elemental analysis, confirming their structures and highlighting their potential for further biological evaluation .

Mechanism of Action

The mechanism of action of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methylsulfonylmethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopentane backbone: Provides a rigid, non-planar conformation that influences binding specificity.
  • Methylsulfonylmethyl group : Enhances polarity and hydrogen-bonding capacity compared to simpler substituents.
  • Amine group : A primary amine at the 1-position, which can participate in salt formation or covalent interactions.

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Rel-(1R,3S)-3-((Methylsulfonyl)methyl)cyclopentan-1-amine Methylsulfonylmethyl C₈H₁₇NO₂S ~192 High polarity, strong electron withdrawal
(1S,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine Benzyloxy C₁₂H₁₇NO 191.27 Lipophilic, bulky aromatic group
(1R,3S)-3-Methoxycyclopentan-1-amine Methoxy C₆H₁₃NO 115.17 Electron-donating, compact substituent
(1S,3R)-rel-3-Fluorocyclopentan-1-amine Fluorine C₅H₁₀FN 103.14 Electronegative, small halogen substituent
(1S,3R)-3-(1H-Indol-3-yl)-3-methylcyclopentan-1-amine Indolyl-methyl C₁₃H₁₆N₂ 200.29 Bulky aromatic group, potential π-π interactions

Functional Group Impact on Properties

Polarity and Solubility :

  • The methylsulfonyl group in the target compound increases polarity and water solubility compared to benzyloxy (lipophilic) or methoxy (moderately polar) analogs. This property may enhance bioavailability in aqueous environments .
  • The fluorine substituent in (1S,3R)-rel-3-Fluorocyclopentan-1-amine introduces dipole-dipole interactions but lacks the hydrogen-bonding capacity of sulfonyl groups .

In contrast, the methylsulfonylmethyl group balances moderate size with electronic effects .

Electron Effects: Methylsulfonyl is electron-withdrawing, which may stabilize negative charges or deprotonate adjacent C-H bonds, influencing reactivity.

Biological Activity

Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine, also known by its CAS number 2219378-81-9, is a chiral amine compound that has garnered interest in various fields of biological research. Its unique structural features, including a cyclopentane ring and a methylsulfonyl group, suggest potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with various biological targets. The methylsulfonyl group enhances electrophilicity, which may facilitate interactions with nucleophiles in biological systems, potentially leading to modulation of enzyme activities or receptor interactions .

Pharmacological Applications

Although specific therapeutic uses for this compound have not been fully established, its structural characteristics suggest potential applications in:

  • Neuropharmacology : Similar compounds have shown promise in modulating glutamate receptors, which are critical in neurological disorders .
  • Antimicrobial Activity : The presence of sulfonamide groups is often associated with antibacterial properties; thus, there may be potential for this compound in antibiotic development .

Case Studies

Several studies have explored the activity of structurally related compounds:

  • Modular Assembly and Bioactivity : A study on modularly assembled compounds demonstrated that small molecules targeting RNA can improve cellular functions and exhibit lower toxicity. This highlights the importance of structural design in enhancing bioactivity .
  • Neuroprotective Effects : Research into group III metabotropic glutamate receptors (mGluRs) indicated that ligands activating these receptors could provide protective effects in models of ischemic stroke and neurodegenerative diseases. This suggests that this compound might possess similar neuroprotective properties .

Data Tables

PropertyValue
Molecular FormulaC7H15NO2S
Molecular Weight177.26 g/mol
CAS Number2219378-81-9
Purity95%
Structural Configuration(1R,3S)

Q & A

Q. Key Considerations :

  • Stereoselectivity can be enhanced using chiral ligands (e.g., (R)-BINAP) in asymmetric hydrogenation .
  • Monitor reaction progress via TLC or HPLC to avoid racemization.

Basic: How can researchers determine the purity and enantiomeric excess (ee) of this compound?

Methodological Answer:
Analytical Techniques :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention times and peak areas quantify ee (typical resolution >1.5) .
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomer signals in 1H^1H or 13C^{13}C NMR .
  • Polarimetry : Measure optical rotation and compare to literature values for enantiomeric purity.

Validation : Calibrate methods using racemic and enantiopure standards.

Basic: What experimental conditions are critical for maintaining the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature: -20°C under inert gas (argon or nitrogen) to prevent oxidation .
    • Solvent: Store in anhydrous DMSO or ethanol to avoid hydrolysis of the sulfone group .
  • Stability Assessment :
    • Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC .
    • Test pH stability (pH 3–9 buffers) to identify decomposition pathways.

Advanced: How can researchers resolve enantiomeric impurities in this compound?

Methodological Answer:

  • Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively acylate one enantiomer in a racemic mixture .
  • Diastereomeric Salt Formation : React the amine with a chiral acid (e.g., L-tartaric acid) and recrystallize .
  • Simulated Moving Bed (SMB) Chromatography : Optimize for large-scale separation using chiral columns .

Advanced: What strategies mitigate unwanted reactivity of the methylsulfonyl group in synthetic applications?

Methodological Answer:

  • Protecting Groups : Temporarily mask the sulfone with tert-butyl groups during reactive steps (e.g., Grignard reactions) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize the sulfone moiety and reduce nucleophilic attack .

Advanced: How do structural modifications (e.g., substituent position) impact the biological activity of this compound?

Methodological Answer:

  • SAR Studies :
    • Replace the methylsulfonyl group with ethylsulfonyl or phenylsulfonyl to assess hydrophobicity effects.
    • Introduce halogen substituents on the cyclopentane ring to evaluate electronic interactions (see similar compounds in ).
  • Assays : Test modified analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies.

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • QSAR Modeling : Use PubChem data (e.g., logP, pKa) to build predictive models with software like Schrödinger or MOE .
  • Docking Simulations : Map the compound’s 3D structure (from PubChem) onto target proteins (e.g., kinases) to predict binding affinity .

Advanced: How should researchers address contradictions in reported biological data for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation time).
  • Meta-Analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus .

Advanced: What are the challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Process Optimization :
    • Transition from batch to continuous flow reactors to improve yield and reduce racemization .
    • Implement PAT (Process Analytical Technology) for real-time monitoring .
  • Safety Protocols : Follow OSHA guidelines for handling methylsulfonyl reagents (see ).

Advanced: How can degradation products of this compound be identified and characterized?

Methodological Answer:

  • LC-MS/MS : Use high-resolution mass spectrometry to detect degradation fragments (e.g., loss of -SO₂CH₃).
  • Isolation : Purify degradants via preparative HPLC and analyze with 1H^1H-NMR and IR .

Q. Tables

Table 1. Chiral HPLC Conditions for Enantiomer Separation
Column
Mobile Phase
Flow Rate
Detection
Retention Time (Rel-(1R,3S))
Retention Time (Rel-(1S,3R))
Resolution (Rs)
Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.